An In-depth Technical Guide to the Chemical Properties of 7-Oxa-2-azaspiro[4.5]decan-3-one
An In-depth Technical Guide to the Chemical Properties of 7-Oxa-2-azaspiro[4.5]decan-3-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 7-Oxa-2-azaspiro[4.5]decan-3-one, a spirocyclic γ-lactam containing a tetrahydropyran moiety. As a molecule incorporating two key heterocyclic scaffolds prevalent in medicinal chemistry, this compound represents a significant building block for drug discovery and development. Due to its status as a novel or sparsely documented entity, this paper synthesizes predictive insights based on the established chemistry of its constituent functional groups and data from closely related structural analogs. We will delve into plausible synthetic routes, predict its spectroscopic signature, explore its inherent reactivity, and discuss its potential as a privileged scaffold in modern therapeutic design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique three-dimensional architecture of this spirocyclic system.
Introduction: The Strategic Value of Spirocyclic Lactams
The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry, compelling researchers to explore complex, three-dimensional molecular architectures to enhance potency, selectivity, and pharmacokinetic properties. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, are exemplary of this design philosophy. Their rigid, well-defined conformational arrangement reduces the entropic penalty upon binding to a biological target, often leading to improved affinity.[1]
The 7-Oxa-2-azaspiro[4.5]decan-3-one scaffold is a compelling fusion of two medicinally significant heterocycles: a γ-lactam (pyrrolidin-2-one) and a tetrahydropyran.
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The γ-Lactam Moiety: This five-membered cyclic amide is a cornerstone in numerous bioactive molecules and natural products. Its constrained structure can mimic peptide bonds, making it a valuable component in peptidomimetic chemistry.[2]
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The Tetrahydropyran Ring: This saturated oxygen-containing heterocycle is abundant in a wide array of natural products with significant biological activity, valued for its ability to engage in hydrogen bonding and provide a stable, defined spatial orientation for other functional groups.
The combination of these two rings around a central spiro-carbon results in a rigid, chiral scaffold with distinct spatial vectors for functionalization, making 7-Oxa-2-azaspiro[4.5]decan-3-one a high-potential building block for creating novel chemical entities.
Molecular Structure and Nomenclature
The unambiguous identification of the target compound is critical. The IUPAC name, 7-Oxa-2-azaspiro[4.5]decan-3-one, defines a ten-atom spirocyclic system. The numbering convention begins in the ring adjacent to the spiro-carbon, proceeding away from it.
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Spiro[4.5]decane: Indicates a spirocyclic system where one ring has 5 atoms (including the spiro-carbon) and the other has 6 atoms (including the spiro-carbon).
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2-aza: A nitrogen atom is at the 2-position of the five-membered ring.
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7-oxa: An oxygen atom is at the 7-position of the six-membered ring.
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3-one: A carbonyl group is located at the 3-position, defining the γ-lactam.
Table 1: Core Molecular Properties (Predicted)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | Calculated |
| Molecular Weight | 155.19 g/mol | Calculated |
| Monoisotopic Mass | 155.09463 Da | Predicted[3] |
| XlogP (Predicted) | -0.2 | Predicted[3] |
| Hydrogen Bond Donor Count | 1 (N-H) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (C=O, O) | Calculated |
Synthesis Strategies: Forging the Spirocyclic Core
While no direct synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one has been documented in peer-reviewed literature, its construction is feasible through established methodologies for creating spiro-γ-lactams. The key challenge lies in the strategic formation of the spirocyclic junction. We propose two plausible retrosynthetic approaches.
Approach A: Intramolecular Cyclization
A robust strategy involves the intramolecular cyclization of a suitably functionalized tetrahydropyran precursor. This approach leverages the formation of the γ-lactam ring as the final key step.
Caption: Retrosynthesis via Intramolecular Lactamization.
Experimental Protocol (Proposed):
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Step 1: Chain Elongation. Commercially available tetrahydropyran-4-carbaldehyde is subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate ester (e.g., triethyl phosphonoacetate) to yield an α,β-unsaturated ester.
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Step 2: Conjugate Addition. The resulting ester undergoes a Michael addition with a nitrogen nucleophile, such as nitromethane.
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Step 3: Reduction. The nitro group is reduced to a primary amine (e.g., using H₂, Pd/C or Zn/HCl), and the ester is concurrently or subsequently reduced to a primary alcohol.
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Step 4: Lactamization. The resulting γ-amino alcohol is oxidized to the corresponding γ-amino acid, which upon heating or treatment with a coupling agent (e.g., EDC, DCC), undergoes intramolecular cyclization to form the target lactam, 7-Oxa-2-azaspiro[4.5]decan-3-one.
This pathway offers good control over the assembly of the carbon skeleton and leverages reliable, high-yielding transformations.
Approach B: Spirocyclization via Cycloaddition
1,3-dipolar cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings with excellent stereocontrol.[1][4] This approach would build the γ-lactam ring directly onto a pre-formed exocyclic alkene on the tetrahydropyran ring.
Caption: Synthesis via 1,3-Dipolar Cycloaddition.
Experimental Protocol (Proposed):
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Step 1: Substrate Synthesis. 4-Methylenetetrahydropyran is synthesized from tetrahydropyran-4-one via a Wittig reaction.
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Step 2: Ylide Generation and Cycloaddition. An azomethine ylide is generated in situ, for example, from the condensation of an isatin derivative with an amino acid like sarcosine. This dipole reacts with 4-methylenetetrahydropyran in a [3+2] cycloaddition to form a complex spiro-oxindole-pyrrolidine system.
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Step 3: Ring Modification. The resulting spiro-oxindole intermediate undergoes a series of transformations, such as reductive cleavage and hydrolysis, to remove the oxindole auxiliary and reveal the desired γ-lactam core.
This method is particularly valuable for accessing chiral, enantiomerically pure products by using chiral catalysts or starting materials.[4]
Spectroscopic Characterization (Predicted)
The structural elucidation of 7-Oxa-2-azaspiro[4.5]decan-3-one would rely on a combination of standard spectroscopic techniques. Based on data from analogous structures like 1-oxaspiro[4.5]decan-2-ones and other γ-lactams, we can predict the key spectral features.[2][5]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | N-H | δ 6.5-8.0 ppm (broad singlet) | Typical amide proton chemical shift. |
| -CH₂-N- | δ 3.2-3.6 ppm (multiplet) | Protons alpha to the amide nitrogen. | |
| -CH₂-C=O | δ 2.3-2.6 ppm (singlet or AB quartet) | Protons alpha to the amide carbonyl. | |
| -CH₂-O- | δ 3.5-4.0 ppm (multiplet) | Protons on the tetrahydropyran ring adjacent to oxygen. | |
| -CH₂- (THP ring) | δ 1.5-2.0 ppm (multiplet) | Remaining aliphatic protons on the tetrahydropyran ring. | |
| ¹³C NMR | C=O (Lactam) | δ 175-180 ppm | Characteristic chemical shift for an amide carbonyl. |
| C-spiro (C5) | δ 45-55 ppm | Quaternary carbon, deshielded by adjacent heteroatoms. | |
| C-O (C6, C8) | δ 65-75 ppm | Carbons adjacent to the ether oxygen in the THP ring. | |
| C-N (C1) | δ 40-50 ppm | Carbon adjacent to the amide nitrogen. | |
| C-C=O (C4) | δ 30-40 ppm | Carbon alpha to the amide carbonyl. | |
| IR (cm⁻¹) | N-H stretch | 3200-3400 cm⁻¹ (broad) | Typical for secondary amides. |
| C=O stretch | 1670-1700 cm⁻¹ (strong) | Strong absorption characteristic of a γ-lactam carbonyl. | |
| C-O stretch | 1050-1150 cm⁻¹ (strong) | Characteristic of the ether linkage in the tetrahydropyran ring. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 156.1019 | Calculated for C₈H₁₄NO₂⁺. |
| | [M+Na]⁺ | m/z 178.0838 | Calculated for C₈H₁₃NNaO₂⁺. |
Chemical Reactivity and Derivatization Potential
The reactivity of 7-Oxa-2-azaspiro[4.5]decan-3-one is governed by the interplay of its γ-lactam and tetrahydropyran functionalities. The spirocyclic nature imparts significant steric hindrance around the C5 position, which can influence the stereochemical outcome of reactions.
Caption: Key Reactive Sites and Potential Transformations.
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N-Functionalization: The amide N-H is acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation. This is a primary site for introducing diversity and modulating properties such as solubility and cell permeability.
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Carbonyl Reactivity: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the saturated 7-oxa-2-azaspiro[4.5]decane core. This transformation is crucial for converting the lactam into a versatile amine scaffold.
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α-Carbon Chemistry: The protons on the carbon alpha to the carbonyl (C4) are weakly acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an enolate, which can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C4 position.
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Ring Stability: Both the γ-lactam and tetrahydropyran rings are generally stable under neutral and basic conditions. However, harsh acidic or basic conditions coupled with high temperatures can induce hydrolysis of the lactam ring, opening it to the corresponding γ-amino acid.
Potential Applications in Drug Discovery
The 7-Oxa-2-azaspiro[4.5]decan-3-one scaffold is a promising starting point for developing novel therapeutics. Its rigid three-dimensional structure is ideal for designing selective inhibitors or agonists. Analogous oxa-azaspiro[4.5]decane systems have shown significant biological activity, suggesting a fertile ground for exploration.
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Central Nervous System (CNS) Agents: Closely related 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as potent M1 muscarinic agonists for the potential treatment of dementia and Alzheimer's disease.[6] This suggests that the core spirocyclic framework is well-suited for interaction with CNS targets.
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Antimicrobial Agents: Spiro-lactams, in general, have been investigated as novel antimicrobial agents, with some derivatives showing promising activity against HIV and Plasmodium.[1][7] The unique geometry of the 7-oxa-2-azaspiro[4.5]decan-3-one core could be exploited to develop new classes of anti-infectives.
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Metabolic and Cardiovascular Disease: The incorporation of rigid, spirocyclic elements is a common strategy to improve the metabolic stability and target engagement of drug candidates. The inherent stability of the tetrahydropyran ring and the derivatization potential of the lactam make this scaffold attractive for a wide range of therapeutic targets where precise spatial orientation is key to activity.
Conclusion
7-Oxa-2-azaspiro[4.5]decan-3-one stands as a molecule of high potential, embodying the principles of modern molecular design. While direct experimental data remains to be published, this in-depth analysis, based on established chemical principles and the behavior of analogous structures, provides a robust framework for its future investigation. Its synthesis is achievable through well-understood synthetic transformations, and its chemical properties offer multiple avenues for derivatization. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like 7-Oxa-2-azaspiro[4.5]decan-3-one will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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